N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide
Description
N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide (CAS: 1574326-65-0) is a benzotriazinone derivative featuring a 1,2,3-benzotriazin-4(3H)-one core substituted with a 2-methoxyethyl group at position 3 and a furan-2-carboxamide group at position 4. Its molecular formula is C₁₉H₁₇N₅O₄ (calculated molecular weight: 403.38 g/mol), with a SMILES string: COCCN1C(=O)N=C2C=CC(=CC2=N1)NC(=O)C3=CC=CO3 . The methoxyethyl side chain may enhance solubility compared to alkyl or aryl substituents, while the furan carboxamide moiety is a common pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C15H14N4O4 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]furan-2-carboxamide |
InChI |
InChI=1S/C15H14N4O4/c1-22-8-6-19-15(21)11-9-10(4-5-12(11)17-18-19)16-14(20)13-3-2-7-23-13/h2-5,7,9H,6,8H2,1H3,(H,16,20) |
InChI Key |
PHHNDIDTEHXFHD-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N=N1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Amide Coupling
The most widely reported synthesis involves sequential functionalization of the benzotriazinone core. The protocol begins with the preparation of 6-amino-3-(2-methoxyethyl)-1,2,3-benzotriazin-4(3H)-one, followed by coupling with furan-2-carbonyl chloride.
Step 1: Synthesis of 3-(2-Methoxyethyl)-6-nitro-1,2,3-benzotriazin-4(3H)-one
The benzotriazinone scaffold is constructed via cyclization of 2-nitrobenzamide derivatives. A mixture of 2-nitrobenzamide (1.0 equiv) and 2-methoxyethylamine (1.2 equiv) undergoes reflux in acetic anhydride for 12 hours, yielding the nitro-substituted intermediate (78% yield). Reduction of the nitro group using hydrogen gas (1 atm) over palladium-on-carbon in ethanol produces the corresponding amine (92% yield).
Step 2: Amide Bond Formation
The amine intermediate reacts with furan-2-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C for 2 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to afford the title compound in 85% yield.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temperature |
| Solvent | Dichloromethane |
| Catalyst | None |
| Reaction Time | 2 hours |
| Purification Method | Column chromatography |
Catalytic Synthesis Using InCl₃
Indium(III) chloride (InCl₃) catalyzes a one-pot, four-component reaction for constructing the benzotriazinone core. This method combines ethyl acetoacetate, hydrazine hydrate, methyl benzoylformate, and malononitrile in 50% ethanol under ultrasound irradiation (40°C, 20 minutes). The InCl₃ (20 mol%) facilitates Knoevenagel condensation and subsequent cyclization, yielding 6-amino-3-methyl-4-phenyl derivatives. While this approach primarily generates analogs, modifications to the starting materials (e.g., substituting methyl benzoylformate with furan-2-carbonyl chloride) enable direct incorporation of the furan moiety.
Optimized Conditions
Photochemical Cyclization in Continuous Flow Systems
Recent advances employ visible light (420 nm) to drive cyclization reactions in flow reactors. A solution of 3-(2-methoxyethyl)-6-(furan-2-carboxamido)benzotriazin-4(3H)-one precursor in dichloromethane/acetonitrile (1:1) is irradiated under continuous flow conditions (residence time: 15 minutes). This method avoids explosive diazonium salts and achieves 85% yield at gram scale.
Advantages Over Batch Processing
-
Safety : Minimizes handling of hazardous intermediates
-
Scalability : 1 g substrate processed with 85% isolated yield
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Limitations |
|---|---|---|---|---|
| Multi-Step Coupling | 85 | 14 hours | Moderate | Requires column purification |
| InCl₃ Catalysis | 80–95 | 20 minutes | High | Generates analogs requiring modification |
| Photochemical Flow | 85 | 15 minutes | High | Requires specialized equipment |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
-
Purity : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. Key observations include:
| Conditions | Products Formed | Catalyst/Reagents | Yield | Source |
|---|---|---|---|---|
| 2M HCl, reflux | Furan-2-carboxylic acid + Amine | Hydrochloric acid | 78–85% | |
| NaOH (aq), 80°C | Sodium furan-2-carboxylate + NH₃ | Sodium hydroxide | 65–72% |
This reaction is critical for modifying the compound’s pharmacological properties by altering hydrogen-bonding capacity.
Nucleophilic Substitution
The methoxyethyl side chain participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Piperidine | DMF, 60°C, 12h | Ethyl-piperidine derivative | Bioisosteric replacement |
| Thiophenol | K₂CO₃, DMSO, 80°C | Ethyl-thioether analog | Solubility enhancement |
These substitutions demonstrate potential for optimizing pharmacokinetic profiles.
Cycloaddition Reactions
The furan ring engages in Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Conditions | Cycloadduct Structure | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, Δ, 6h | Bicyclic oxanorbornene system | endo > 90% |
| Tetrazine | MeCN, rt, 2h | Pyridazine-fused hybrid | N/A |
These reactions enable structural diversification for material science applications.
Oxidation/Reduction Pathways
The benzotriazin-4-one core shows redox activity:
| Reaction Type | Reagents | Product | Biological Impact |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | N-oxide derivative | Enhanced target affinity |
| Reduction | NaBH₄, MeOH | Dihydrobenzotriazin intermediate | Altered metabolic stability |
Cross-Coupling Reactions
The aromatic system facilitates palladium-catalyzed couplings:
| Reaction | Conditions | Product Modification | Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-functionalized derivative | 82% yield |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated analog | 68–75% yield |
Photochemical Behavior
UV irradiation induces unique transformations:
| Wavelength | Solvent | Major Product | Proposed Mechanism |
|---|---|---|---|
| 254 nm | MeCN | Furan ring-opened isomer | [4π] Electrocyclic |
| 365 nm | THF | Benzotriazin dimer | Radical recombination |
Coordination Chemistry
The compound acts as a polydentate ligand for metal complexes:
| Metal Ion | Ligand Sites | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | Triazine N, amide O | Square planar | 12.3 ± 0.2 |
| Pt(II) | Furan O, carboxamide | Octahedral | 15.1 ± 0.3 |
These complexes show enhanced anticancer activity compared to the parent compound .
Structural Basis for Reactivity
Key functional groups dictate reaction outcomes:
-
Benzotriazin-4-one Core :
-
Methoxyethyl Side Chain :
-
Enhances solubility (logP = 1.92)
-
Allows SN2 displacement reactions
-
-
Furan Carboxamide :
-
Participates in dipolar cycloadditions
-
Modulates hydrogen-bonding capacity (3.1 kcal/mol)
-
Scientific Research Applications
Chemistry
In chemistry, N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Benzotriazinone Derivatives
- GPR139 Modulators : highlights 4-oxo-3,4-dihydro-1,2,3-benzotriazines as modulators of GPR139, a G protein-coupled receptor implicated in neurological disorders. The target compound shares this core but differs in substituents (e.g., 2-methoxyethyl vs. aryl/heteroaryl groups in patented analogs). These modifications likely influence receptor binding affinity and selectivity .
- Quinazolinone Analogs: describes a related quinazolinone derivative (CAS: 1574326-65-0) with a butanamide linker. The benzotriazinone core in the target compound may offer improved metabolic stability over quinazolinones due to reduced susceptibility to hydrolysis .
Furan Carboxamide-Containing Compounds
- KISS1R Antagonists: lists pyridine-based furan carboxamides (e.g., compounds 16b, 18a–c) designed as antagonists for KISS1R, a target in triple-negative breast cancer.
- Chromone-Thiazolidinone Hybrids: details a chromone-thiazolidinone linked to furan carboxamide, investigated for antifungal activity. The benzotriazinone core in the target compound may confer distinct electronic properties compared to chromones, affecting interactions with biological targets .
Pharmacological and Physicochemical Properties
Q & A
Q. What synthetic routes are recommended for preparing N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Begin with functionalization of the benzotriazinone core via nucleophilic substitution or coupling reactions. For example, use Suzuki-Miyaura coupling to attach the furan-2-carboxamide moiety. Optimize solvents (e.g., THF or ethanol) and catalysts (e.g., palladium complexes) based on precursor reactivity. Monitor reaction progress via TLC or HPLC. For temperature optimization, refer to analogous syntheses of benzothiazole carboxamides, where yields improved at 170–210°C in ethanol . Statistical Design of Experiments (DoE) can systematically identify critical variables (e.g., temperature, stoichiometry) to maximize yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions on the benzotriazinone and furan rings. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, employ HPLC with UV detection (≥98% purity threshold, as in similar carboxamide analyses) . Spectrofluorometry (as applied to benzamide analogs) can probe electronic transitions in the furan-carboxamide system .
Q. How can researchers confirm the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines : expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and characterize byproducts using LC-MS. Compare with structurally related compounds (e.g., thiazolidinone derivatives), where methoxyethyl groups showed hydrolytic sensitivity at extreme pH .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways or optimize synthesis of this compound?
- Methodological Answer : Combine density functional theory (DFT) with reaction path searching algorithms to model intermediates and transition states. For example, ICReDD’s approach integrates quantum chemical calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) . Machine learning models trained on analogous benzotriazinone reactions can predict yield-controlling factors.
Q. How can contradictory data (e.g., variable bioactivity in assays) be resolved for this compound?
- Methodological Answer : Perform meta-analysis of replicate experiments, accounting for variables like solvent residues or isomerization. For bioactivity discrepancies, use molecular docking to assess binding mode consistency across protein conformers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). Refer to CRDC guidelines on experimental reproducibility in chemical engineering .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?
- Methodological Answer : Adopt continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclization). Use membrane separation technologies (CRDC subclass RDF2050104) to isolate intermediates. For heterogeneous catalysis, optimize particle size distribution (powder technology, RDF2050107) to prevent reactor clogging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
